molecular formula C17H14N2O2 B2526423 N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 477850-76-3

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2526423
CAS No.: 477850-76-3
M. Wt: 278.311
InChI Key: CRLWJEQXEVXIGU-UHFFFAOYSA-N
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Description

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a heterocyclic compound featuring a 1,2-dihydroisoquinoline core with a phenyl group at position 2, a methyl group at the N-position, and a carboxamide moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline derivatives, which are known for their roles in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-18-16(20)15-11-19(12-7-3-2-4-8-12)17(21)14-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLWJEQXEVXIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Isoquinoline Framework Construction

The isoquinoline moiety is typically synthesized via Pomeranz-Fritsch or Bischler-Napieralski cyclization. For N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide, a modified Bischler-Napieralski approach is employed. Starting with β-phenylethylamine derivatives, cyclization is induced using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–120°C. This forms the 1,2-dihydroisoquinoline core, which is subsequently oxidized to the 1-oxo derivative using potassium permanganate (KMnO₄) in acidic media.

Table 1: Cyclization Conditions and Yields

Starting Material Cyclizing Agent Temperature (°C) Yield (%)
β-Phenylethylamide PPA 110 68
N-Acetyl derivative POCl₃ 90 72

Methylation of the Amine Functionality

Introduction of the N-methyl group is achieved via nucleophilic substitution or reductive amination. A patent-derived method utilizes sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the amine, followed by methyl iodide (CH₃I) at 10–25°C. This two-step protocol avoids over-alkylation, achieving >90% methylation efficiency. Alternative approaches include Eschweiler-Clarke reactions with formaldehyde and formic acid, though these are less selective for secondary amines.

Critical Parameters :

  • Molar Ratio : 1.1–1.2 equivalents of CH₃I per amine group.
  • Solvent : Anhydrous DMF or tetrahydrofuran (THF).
  • Side Reactions : Competing O-methylation is suppressed by maintaining pH >10.

Amide Bond Formation

The carboxamide group is introduced via coupling of 4-isoquinolinecarboxylic acid with N-methylaniline derivatives. Standard peptide-coupling reagents—such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)—are employed in dichloromethane (DCHM) or acetonitrile.

Optimized Protocol :

  • Activate carboxylic acid with EDCl/HOBt (1:1.2 molar ratio) at 0°C.
  • Add N-methylaniline (1.05 equivalents) and stir at room temperature for 12–18 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide in 75–82% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance throughput, industrial labs adopt continuous flow chemistry for the cyclization step. A tubular reactor with immobilized PPA catalyst operates at 100°C and 5 bar pressure, achieving 85% conversion per pass. This method reduces side product formation compared to batch processes.

Catalytic Hydrogenation for Deborylation

In a patented method, intermediates protected with benzyl groups undergo hydrogenolysis using 5% Pd/C in acetic acid at 80–100 psi H₂. This step removes protecting groups with >99% efficiency, critical for final product purity.

Table 2: Hydrogenation Conditions

Substrate Catalyst Loading (%) Pressure (psi) Yield (%)
Benzyl-protected 5 80 98
Allyl-protected 3 60 88

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.04 (s, 3H, N-CH₃), 7.27–7.43 (m, 5H, phenyl).
  • HPLC Purity : >99% achieved via reverse-phase C18 column (acetonitrile/water gradient).

X-ray Crystallography

Single-crystal analysis confirms the planar isoquinoline ring and trans-configuration of the amide bond, critical for biological activity.

Comparative Analysis of Methodologies

Method Advantages Limitations
Batch Cyclization Low equipment cost Low yield (65–70%)
Flow Reactor High throughput, 85% yield High initial capital investment
EDCl Coupling Mild conditions Requires anhydrous solvents

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1-oxo-2-phenyl-4-isoquinolinecarboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

    Oxidation: N-methyl-1-oxo-2-phenyl-4-isoquinolinecarboxylic acid.

    Reduction: N-methyl-1-hydroxy-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. It operates through mechanisms such as the inhibition of tyrosine kinases and induction of tumor hypoxia, leading to selective targeting of cancerous cells .
  • In Vivo Studies : In animal models, doses of 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% compared to control groups.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties:

  • Findings : In models of induced arthritis, significant reductions in inflammation markers were observed, demonstrating its potential for treating inflammatory diseases.

Antimicrobial Properties

The compound has also shown promise against resistant bacterial strains:

  • Case Study : In a study assessing its antimicrobial efficacy, this compound effectively inhibited the growth of multi-drug resistant bacterial strains.

Case Study 1: Cancer Treatment

Objective : Evaluate the anticancer effects in breast cancer models.
Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Effective inhibition of growth in multi-drug resistant strains was observed, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / CAS No. Substituents (R1, R2, R3) Molecular Formula Molecular Weight Notable Properties
Target Compound (hypothetical) R1 = CH3, R2 = Ph, R3 = H C17H14N2O2 278.31 Core scaffold with moderate polarity
N,N-Dimethyl analog (CAS 477850-80-9) R1 = N(CH3)2, R2 = Ph, R3 = H C18H16N2O2 292.33 Purity ≥97%, ISO-certified
2-Cyclopropyl analog (Y043-7977) R1 = cyclopropyl, R2 = CH2-pyrrole C19H20N3O2 330.38 Screening compound for bioassays
Diisopropyl analog (CID 3073392) R1 = N(i-Pr)2, R2 = CH3, R3 = H C17H22N2O2 298.37 Enhanced lipophilicity
Pyridylmethyl analog (CAS 1374527-59-9) R1 = 2-isopentyl, R2 = 2-pyridylmethyl C21H23N3O2 349.42 Potential kinase-targeting moiety

Key Observations :

  • N,N-Dimethyl analog : The dimethyl substitution increases molecular weight by ~14 Da compared to the target compound, likely enhancing steric bulk and altering solubility. Its high purity (≥97%) suggests utility in pharmaceutical quality control .
  • Diisopropyl analog : The bulky isopropyl groups significantly elevate lipophilicity (logP ≈ 3.5 predicted), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula C17H14N2O2C_{17}H_{14}N_{2}O_{2} and is classified under isoquinoline derivatives. Its structure contributes to its interaction with biological systems, particularly in the modulation of neuroinflammatory processes .

Research indicates that compounds similar to this compound may interact with translocator protein (TSPO), which plays a crucial role in neuroinflammation. The binding affinity of these compounds to TSPO is significant for their potential use in imaging and treating neuroinflammatory conditions .

Biological Activities

1. Anti-inflammatory Effects

  • Isoquinoline derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In animal models, compounds like N-methyl derivatives have demonstrated efficacy in reducing inflammation associated with conditions such as asthma and allergic reactions .

2. Neuroprotective Properties

  • Studies have indicated that N-methyl-1-oxo derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a key factor .

3. Antiallergic Activity

  • The compound has been investigated for its potential to mitigate allergic responses by blocking mediator release from mast cells. This mechanism is similar to other known anti-allergic agents that target immediate hypersensitivity reactions .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryReduced levels of TNF-alpha in animal models
NeuroprotectiveIncreased neuronal survival in oxidative stress assays
AntiallergicInhibition of histamine release from mast cells

Specific Research Insights

In a study examining the effects of various isoquinoline derivatives on neuroinflammation, N-methyl-1-oxo derivatives were found to significantly reduce gliosis markers in mouse models of multiple sclerosis. This suggests a promising role in managing neuroinflammatory diseases .

Another investigation into the pharmacokinetics of N-methyl derivatives revealed favorable absorption characteristics, indicating potential for oral bioavailability and therapeutic application .

Q & A

Q. How can the synthesis of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide be optimized for high yield and purity?

  • Methodological Answer : Multi-step synthetic pathways are typically employed, involving cyclization of precursor molecules and carboxamide formation. Key steps include:
  • Acylation : Use acetic anhydride or HBTU (hexafluorophosphate benzotriazole tetramethyl urea) for coupling reactions under inert conditions .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or HPLC is critical for isolating the final compound with >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methyl, phenyl, carboxamide) and verify regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute conformation validation, SHELX software is recommended for refining crystal structures .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • In vitro Assays : Start with enzyme inhibition (e.g., kinase assays) or antimicrobial disk diffusion tests (Mueller Hinton agar) to screen broad activity .
  • Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to calculate IC₅₀ or MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs by replacing the N-methyl group with ethyl or benzyl moieties to assess steric effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to study electronic impacts on bioactivity .
  • Biological Profiling : Compare analogs in target-specific assays (e.g., cancer cell viability, enzyme kinetics) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent controls) to minimize variability .
  • Purity Verification : Reanalyze disputed compounds via HPLC and MS to confirm absence of impurities (>99% purity) .
  • Target Selectivity Screening : Use protein-binding assays (SPR or ITC) to rule off-target interactions .

Q. How can crystallographic data from SHELX be leveraged to improve molecular docking accuracy?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL for high-resolution refinement of X-ray data to obtain precise bond angles and torsion parameters .
  • Docking Workflow : Integrate refined structures into software like AutoDock Vina, applying constraints from crystallographic water molecules or co-crystallized ligands .

Q. What are the best practices for analyzing metabolic stability in preclinical studies?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with human/rat microsomes, monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Data Analysis and Experimental Design

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for improved dispersion .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .

Q. How can computational modeling predict potential toxicity of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate permeability, hepatotoxicity, and LD₅₀ .
  • Molecular Dynamics Simulations : Simulate interactions with hERG channels to assess cardiac liability .

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